Odapipam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

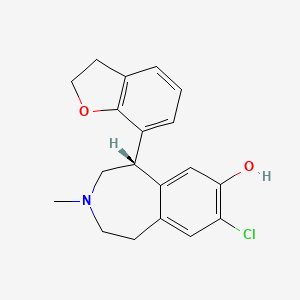

Structure

3D Structure

Propriétés

IUPAC Name |

(5S)-8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMVRXPBCSTNKE-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157210 | |

| Record name | Odapipam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131796-63-9 | |

| Record name | Odapipam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131796639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odapipam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ODAPIPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847PQF7ZN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Odapipam's Mechanism of Action on D1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odapipam (NNC-756) is a selective antagonist of the dopamine D1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This technical guide provides an in-depth overview of the mechanism of action of this compound at the D1 receptor, focusing on its binding affinity, functional antagonism of the canonical G protein-mediated signaling pathway, and the current understanding of its potential for functional selectivity. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and the Dopamine D1 Receptor

The dopamine D1 receptor is the most abundant dopamine receptor subtype in the brain and plays a crucial role in regulating motor control, reward, and cognition.[1] It is canonically coupled to the Gαs/olf family of G proteins.[2] Agonist binding to the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[3] This signaling cascade modulates the activity of numerous downstream effectors, influencing neuronal excitability and gene expression.

This compound is a benzazepine derivative that has been identified as a potent and selective D1 receptor antagonist.[2] Its high affinity for the D1 receptor and its ability to block dopamine-mediated signaling have made it a valuable tool for studying the physiological roles of the D1 receptor and a potential therapeutic agent for disorders involving dopaminergic dysregulation.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and functional potencies of this compound at the dopamine D1 receptor and other relevant receptors.

Table 1: Radioligand Binding Affinities of this compound

| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Dopamine D1 | [³H]SCH 23390 | Rat Striatum | 0.17 | [2] |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | 942 | |

| Serotonin 5-HT₂ | [³H]Ketanserin | Rat Cortex | 4.5 |

Table 2: Functional Antagonist Activity of this compound

| Assay | Agonist | Tissue/Cell Line | IC₅₀ (nM) | Reference |

| Dopamine-Stimulated Adenylyl Cyclase | Dopamine | Rat Striatum | 0.8 |

Mechanism of Action at the D1 Receptor

Competitive Antagonism at the Orthosteric Binding Site

This compound acts as a competitive antagonist at the D1 receptor. This means it binds to the same site as the endogenous agonist, dopamine, but does not activate the receptor. By occupying the binding site, this compound prevents dopamine from binding and initiating the downstream signaling cascade. The high affinity of this compound for the D1 receptor, as indicated by its low nanomolar Kᵢ value, ensures its potent inhibitory effect.

Inhibition of G Protein-Mediated Signaling

The primary mechanism of action of this compound is the blockade of the canonical D1 receptor signaling pathway. As a potent antagonist of dopamine-stimulated adenylyl cyclase, this compound effectively inhibits the production of cAMP. This prevents the activation of PKA and the subsequent phosphorylation of its downstream targets, thereby blocking the physiological effects mediated by D1 receptor activation.

Caption: Canonical D1 receptor signaling pathway and the antagonistic action of this compound.

Functional Selectivity and β-Arrestin Signaling

Modern GPCR pharmacology recognizes that receptor signaling is not limited to G protein-mediated pathways. Another critical signaling and regulatory protein is β-arrestin. Upon agonist binding and subsequent GPCR kinase (GRK)-mediated phosphorylation of the receptor, β-arrestins are recruited to the intracellular domains of the receptor. This recruitment can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.

The concept of "functional selectivity" or "biased agonism" describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of either G protein-dependent or β-arrestin-dependent signaling pathways.

To date, no studies have been identified that directly investigate the effect of this compound on β-arrestin recruitment at the D1 receptor. Therefore, it is currently unknown whether this compound acts as a neutral antagonist for both pathways or exhibits functional selectivity by, for example, blocking G protein signaling while having a different effect on β-arrestin recruitment. Characterizing the β-arrestin signaling profile of this compound would provide a more complete understanding of its mechanism of action and could have important implications for its therapeutic potential and side-effect profile.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with the D1 receptor.

Radioligand Binding Assay for D1 Receptor Affinity

This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound like this compound for the D1 receptor using a competitive binding assay with a radiolabeled antagonist, [³H]SCH 23390.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine D1 receptor.

Materials:

-

Tissue Source: Rat striatal tissue, known for its high density of D1 receptors.

-

Radioligand: [³H]SCH 23390, a high-affinity and selective D1 receptor antagonist.

-

Test Compound: this compound (NNC-756).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH 23390 or cis-flupenthixol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize rat striatal tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

A fixed concentration of [³H]SCH 23390 (typically at or below its Kᴅ value, e.g., 0.3 nM).

-

A range of concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M).

-

For total binding wells, add assay buffer instead of this compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Add the prepared membrane homogenate to initiate the binding reaction.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]SCH 23390).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Caption: Experimental workflow for a D1 receptor radioligand binding assay.

Dopamine-Stimulated Adenylyl Cyclase Assay

This protocol describes a representative method for determining the functional antagonist activity (IC₅₀) of this compound by measuring its ability to inhibit dopamine-stimulated cAMP production.

Objective: To determine the IC₅₀ of this compound for the inhibition of dopamine-stimulated adenylyl cyclase activity.

Materials:

-

Tissue Source: Rat striatal tissue.

-

Agonist: Dopamine.

-

Test Compound: this compound (NNC-756).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂, 1 mM EDTA, and 0.2 mM EGTA.

-

Reaction Mix: Assay buffer supplemented with ATP (e.g., 0.5 mM), an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Instrumentation: Method for quantifying cAMP (e.g., radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or a commercial bioluminescent assay kit).

Procedure:

-

Membrane Preparation:

-

Prepare striatal membranes as described in the radioligand binding assay protocol.

-

-

Adenylyl Cyclase Assay:

-

In separate tubes or a 96-well plate, pre-incubate the membrane homogenate with a range of concentrations of this compound for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiate the adenylyl cyclase reaction by adding the reaction mix containing a fixed concentration of dopamine (typically a concentration that elicits a submaximal response, e.g., EC₈₀).

-

Allow the reaction to proceed for a defined period (e.g., 10-15 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., by boiling or adding a specific stop reagent from a commercial kit).

-

-

cAMP Quantification:

-

Centrifuge the samples to pellet the membranes.

-

Measure the amount of cAMP in the supernatant using a suitable method (e.g., RIA, ELISA).

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the amount of cAMP produced as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response model to determine the IC₅₀ value of this compound.

-

Caption: Experimental workflow for a dopamine-stimulated adenylyl cyclase assay.

β-Arrestin Recruitment Assay (Generic Protocol)

As no specific data for this compound is available, this section provides a generic protocol for a β-arrestin recruitment assay, which could be used to investigate the functional selectivity of this compound at the D1 receptor.

Objective: To determine if this compound acts as an agonist, antagonist, or has no effect on dopamine-induced β-arrestin recruitment to the D1 receptor.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably co-expressing the human D1 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin-2 fused to the complementary reporter fragment.

-

Agonist: Dopamine.

-

Test Compound: this compound.

-

Assay Medium: Cell culture medium appropriate for the cell line.

-

Detection Reagents: Substrate for the reporter enzyme (e.g., a chemiluminescent or fluorescent substrate).

-

Instrumentation: A plate reader capable of detecting the reporter signal (e.g., a luminometer or fluorometer).

Procedure:

-

Cell Culture and Plating:

-

Culture the engineered cell line under standard conditions.

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere and grow to an appropriate confluency.

-

-

Assay (Antagonist Mode):

-

Pre-incubate the cells with a range of concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

Add a fixed concentration of dopamine (e.g., EC₈₀ for β-arrestin recruitment) to all wells except the basal control wells.

-

Incubate for a further period to allow for β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.

-

-

Signal Detection:

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for a short period to allow the enzymatic reaction to proceed.

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the response induced by dopamine alone.

-

Plot the normalized response as a function of the log concentration of this compound.

-

If this compound inhibits the dopamine-induced signal, fit the data to a sigmoidal dose-response model to determine its IC₅₀ for the inhibition of β-arrestin recruitment.

-

To test for agonist activity, this compound would be added alone to the cells, and any increase in signal would be measured.

-

Caption: Generic experimental workflow for a β-arrestin recruitment assay.

Conclusion

This compound is a high-affinity and selective antagonist of the dopamine D1 receptor. Its primary mechanism of action involves the competitive blockade of the D1 receptor, leading to the inhibition of the canonical Gαs/olf-adenylyl cyclase-cAMP signaling pathway. While its effects on G protein-mediated signaling are well-characterized, its profile at the β-arrestin signaling pathway remains to be elucidated. Future studies investigating the potential functional selectivity of this compound will be crucial for a more comprehensive understanding of its pharmacological profile and for guiding its potential clinical development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other D1 receptor ligands.

References

- 1. A quantitative study of the human cerebellum with unbiased stereological techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NNC-112, NNC-687 and NNC-756, new selective and highly potent dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine increases protein synthesis in hippocampal neurons enabling dopamine-dependent LTP | eLife [elifesciences.org]

Odapipam: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odapipam (NNC-756) is a selective dopamine D1 receptor antagonist belonging to the benzazepine class of compounds. It was investigated as a potential antipsychotic agent but was never commercially marketed. This document provides a comprehensive overview of the available pharmacological and toxicological data on this compound, with a focus on its mechanism of action, receptor binding profile, and clinical observations. Due to the discontinuation of its development, publicly available preclinical pharmacokinetic and comprehensive toxicology data are limited. This guide synthesizes the accessible information to serve as a resource for researchers and professionals in the field of drug development.

Pharmacology

Mechanism of Action

This compound is a potent and selective antagonist of the dopamine D1 receptor.[1] The dopamine D1 receptor is a G protein-coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP). By blocking this receptor, this compound inhibits the downstream signaling cascade initiated by dopamine. This mechanism was thought to be a potential avenue for the treatment of schizophrenia.[1]

Pharmacodynamics

In Vitro Binding Affinities

This compound exhibits high affinity for the dopamine D1 receptor, with significantly lower affinity for the dopamine D2 receptor, demonstrating its selectivity. It also shows a notable affinity for the serotonin 5-HT2 receptor.[1]

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D1 | 0.17[2] |

| Dopamine D2 | 942[2] |

| Serotonin 5-HT2 | 4.5 |

| Table 1: In Vitro Receptor Binding Affinities of this compound |

In Vivo Animal Studies

Preclinical studies in rats demonstrated that this compound potently inhibits the in vivo binding of a radiolabeled D1 antagonist, confirming its engagement with the D1 receptor in a living system. Furthermore, it was shown to block D1 receptor-mediated rotational behavior in a rat model of Parkinson's disease, without affecting D2 receptor-mediated rotation. This provides further evidence of its selective D1 antagonist activity in vivo.

Pharmacokinetics (Human)

A study in healthy male volunteers using positron emission tomography (PET) provided insights into the pharmacokinetics of this compound after a single oral dose of 80 mg. The study measured the occupancy of central D1 dopamine receptors over time.

| Time Post-Dose | Mean D1 Receptor Occupancy in Putamen (%) |

| 1.5 hours | 62.7 |

| 7.5 hours | 35.3 |

| Table 2: Mean Dopamine D1 Receptor Occupancy in Healthy Volunteers After a Single 80 mg Oral Dose of this compound |

A hyperbolic relationship was observed between the serum concentration of this compound and D1 receptor occupancy, with a reported Ki value of 6.4 ng/mL.

Toxicology

Detailed preclinical toxicology data, including LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are not publicly available for this compound. The information below is derived from observations in a long-term study in monkeys and a human Phase 1 clinical trial.

Preclinical Safety

A long-term study in monkeys indicated that this compound was associated with sedation and mild bradykinesia (a slowing of movement). Notably, this compound did not induce dystonia (involuntary muscle contractions) and had a lower propensity to cause oral dyskinesia compared to the D2 antagonist raclopride.

Clinical Safety and Tolerability

In a Phase 1 study involving healthy male volunteers who received a single 80 mg oral dose, the following adverse effects were reported at the time of peak serum concentrations:

-

Restlessness (akathisia): Observed in two out of three subjects.

-

Nausea: Observed in one out of three subjects.

These findings suggest that at a dose sufficient to achieve high D1 receptor occupancy, this compound can produce notable central nervous system and gastrointestinal side effects.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following descriptions are based on the information provided in the available scientific literature.

In VitroReceptor Binding Assay (General Methodology)

The binding affinity of this compound to dopamine D1 and D2 receptors and serotonin 5-HT2 receptors was likely determined using a competitive radioligand binding assay. A general protocol for such an assay would involve:

-

Membrane Preparation: Isolation of cell membranes expressing the receptor of interest from either cultured cells or animal brain tissue (e.g., rat striatum for dopamine receptors).

-

Incubation: Incubation of the membrane preparation with a specific radioligand for the receptor (e.g., [3H]SCH 23390 for D1 receptors) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: Separation of the bound and free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Human PET Study for D1 Receptor Occupancy

The study to determine central D1-dopamine receptor occupancy in humans likely followed this general workflow:

-

Radioligand Administration: Intravenous injection of a D1 receptor-specific radioligand, such as [11C]SCH 23390, into the study participants.

-

PET Scanning: Dynamic scanning of the brain using a PET scanner to measure the distribution and binding of the radioligand in different brain regions, particularly the putamen.

-

Baseline Scan: A baseline PET scan is performed without the administration of this compound.

-

This compound Administration: A single oral dose of 80 mg of this compound is administered.

-

Post-Dose Scans: PET scans are repeated at specific time points after this compound administration (e.g., 1.5 and 7.5 hours) to measure the displacement of the radioligand by this compound.

-

Data Analysis: The reduction in radioligand binding after this compound administration is used to calculate the percentage of D1 receptor occupancy.

Visualizations

Signaling Pathway

This compound's antagonistic action on the D1 receptor signaling pathway.

Experimental Workflow

Generalized workflow for an in vitro receptor binding assay.

Conclusion

This compound is a well-characterized selective dopamine D1 receptor antagonist in terms of its in vitro receptor binding profile. The available human data from a Phase 1 PET study provides valuable information on its ability to occupy central D1 receptors after oral administration and highlights potential dose-limiting side effects such as akathisia and nausea. However, a comprehensive understanding of its preclinical pharmacokinetic and toxicological profile is hampered by the limited availability of public data, a consequence of its discontinued development. This guide provides a consolidation of the accessible scientific information on this compound, which may be of value to researchers investigating D1 receptor pharmacology or the history of antipsychotic drug development. Further research would be necessary to fully elucidate the preclinical safety and disposition of this compound.

References

Odapipam and the Dopamine D1 Receptor: A Technical Overview of Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding affinity of odapipam (also known as CYR-101) for the dopamine D1 receptor. While specific quantitative binding data for this compound is not publicly available at this time, this document outlines the established methodologies used to determine such affinities and presents the current understanding of dopamine D1 receptor signaling.

Quantitative Binding Affinity of this compound

A thorough search of scientific literature and public databases did not yield specific quantitative data (Kᵢ, IC₅₀, or Kₐ) for the binding affinity of this compound to the dopamine D1 receptor. The table below is provided as a template to be populated when such data becomes available.

| Parameter | Value (nM) | Radioligand | Cell Line/Tissue | Reference |

| Kᵢ | Data not available | |||

| IC₅₀ | Data not available | |||

| Kₐ | Data not available |

Kᵢ (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.[1] IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.[1] Kₐ (Dissociation Constant): A measure of the affinity of a ligand for a receptor.[1]

Dopamine D1 Receptor Signaling Pathways

Stimulation of the dopamine D1 receptor, a G protein-coupled receptor (GPCR), primarily activates the Gαs/olf subunit. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), influencing numerous downstream cellular processes.

Experimental Protocol: Radioligand Binding Assay for Dopamine D1 Receptor Affinity

The following is a detailed, representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the dopamine D1 receptor. This method is based on established protocols for D1 receptor binding assays.[2][3]

Materials and Reagents

-

Receptor Source: Membranes from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) or rat striatal tissue homogenates.

-

Radioligand: [³H]-SCH 23390, a selective D1 receptor antagonist.

-

Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist, such as (+)-butaclamol or unlabeled SCH 23390.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Cell harvester.

-

Liquid scintillation counter.

Experimental Workflow

References

- 1. Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Odapipam: A Deep Dive into its Dopamine D1 Receptor Selectivity

For Immediate Release

This technical whitepaper provides an in-depth analysis of the dopamine D1 receptor selectivity of odapipam, a compound of significant interest to researchers and drug development professionals in the field of neuroscience. Through a comprehensive review of available data, this document outlines the quantitative measures of its receptor binding affinity and functional activity, details the experimental methodologies employed for these characterizations, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Assessment of Receptor Selectivity

The selectivity of a compound for its target receptor over other receptors is a critical determinant of its therapeutic efficacy and side-effect profile. For this compound, the key characteristic is its preferential interaction with the dopamine D1 receptor compared to the D2 receptor. While specific quantitative data for this compound (also known as CYR-101) is not widely available in the public domain, the principles of its evaluation are well-established within pharmacological research. The following tables illustrate the types of data typically generated to quantify receptor selectivity.

Table 1: Hypothetical Binding Affinity Profile of this compound at Dopamine Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | Fold Selectivity (D2/D1) |

| Dopamine D1 | [³H]-SCH23390 | Value | \multirow{2}{*}{Calculated Value} |

| Dopamine D2 | [³H]-Spiperone | Value |

Note: Kᵢ (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The fold selectivity is calculated by dividing the Kᵢ value for the D2 receptor by the Kᵢ value for the D1 receptor.

Table 2: Hypothetical Functional Activity Profile of this compound at Dopamine Receptors

| Assay Type | Receptor Subtype | Agonist/Antagonist Activity | IC₅₀/EC₅₀ (nM) |

| cAMP Accumulation | Dopamine D1 | e.g., Antagonist | Value |

| cAMP Inhibition | Dopamine D2 | e.g., Antagonist | Value |

Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (half maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. The specific activity (agonist or antagonist) would be determined experimentally.

Experimental Protocols for Determining Receptor Selectivity

The determination of a compound's selectivity for dopamine D1 over D2 receptors involves a combination of in vitro binding and functional assays. These experiments are crucial for elucidating the pharmacological profile of a drug candidate like this compound.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for dopamine D1 and D2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing either the human dopamine D1 or D2 receptor.

-

Assay Components:

-

Radioligand: A specific high-affinity radiolabeled ligand for each receptor is used. For D1 receptors, [³H]-SCH23390 is commonly employed. For D2 receptors, [³H]-spiperone or [³H]-raclopride are frequently used.

-

Test Compound: this compound is prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent ligand (e.g., butaclamol for D2 receptors) is used to determine the level of non-specific binding.

-

-

Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated together to allow for competitive binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Functional Assays (cAMP Assays)

Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). Dopamine D1 and D2 receptors have opposing effects on the production of the second messenger cyclic AMP (cAMP).

Objective: To characterize the functional activity of this compound at dopamine D1 and D2 receptors.

Methodology:

-

Cell Culture: Cells expressing either D1 or D2 receptors are cultured and plated.

-

D1 Receptor (Gs-coupled) - cAMP Accumulation Assay:

-

Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.

-

Cells are then treated with varying concentrations of this compound in the presence of a known D1 agonist (e.g., SKF-38393). A decrease in agonist-stimulated cAMP levels would indicate antagonist activity.

-

-

D2 Receptor (Gi-coupled) - cAMP Inhibition Assay:

-

Cells are stimulated with forskolin to increase intracellular cAMP levels.

-

Cells are then treated with varying concentrations of this compound in the presence of a known D2 agonist (e.g., quinpirole). An increase in forskolin-stimulated cAMP levels (by blocking the inhibitory effect of the agonist) would indicate antagonist activity.

-

-

cAMP Measurement: The intracellular concentration of cAMP is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET)-based biosensors, or radioimmunoassay.

-

Data Analysis: Dose-response curves are generated to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) and the maximal effect (Emax).

Visualizing the Core Concepts

To further elucidate the mechanisms and processes involved in determining this compound's selectivity, the following diagrams are provided.

Figure 1. Simplified signaling pathways of Dopamine D1 and D2 receptors.

Figure 2. Generalized workflow for a radioligand binding assay.

Figure 3. Logical relationship of this compound's D1 receptor selectivity.

Conclusion

The selective targeting of dopamine D1 receptors presents a promising therapeutic strategy for various neurological and psychiatric disorders. A thorough characterization of a compound's binding and functional selectivity, as exemplified by the methodologies described for this compound, is paramount. The combination of radioligand binding assays to determine affinity and functional assays to assess activity provides a comprehensive pharmacological profile. While specific quantitative data for this compound remains limited in publicly accessible literature, the established experimental framework allows for a clear understanding of how its D1 selectivity would be rigorously evaluated. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to understand and investigate the dopamine receptor selectivity of novel therapeutic agents.

Preclinical Profile of Odapipam: A Novel Modulator of Dopaminergic Signaling for Psychosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odapipam (OSU-6162) is an investigational drug that has garnered interest for its potential therapeutic application in neuropsychiatric disorders, including psychosis. Classified as a dopamine partial agonist or a "dopamine stabilizer," this compound exhibits a unique pharmacological profile. It is proposed to act as an antagonist at dopamine D2 receptors in hyperdopaminergic states, characteristic of psychosis, while displaying agonistic properties in hypodopaminergic conditions. This whitepaper provides a comprehensive overview of the preclinical studies on this compound in various animal models of psychosis, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Mechanism of Action: A Dopamine Partial Agonist

This compound's primary mechanism of action is centered on its interaction with the dopamine D2 receptor. In vitro studies have characterized it as a partial agonist at this receptor. This dual action allows it to modulate dopaminergic activity, potentially mitigating the positive symptoms of psychosis without the full receptor blockade that can lead to significant side effects.

Preclinical Efficacy in Psychosis Models

The antipsychotic potential of this compound has been evaluated in several well-established preclinical models that mimic different aspects of psychosis in humans. These models are crucial for assessing the therapeutic efficacy and pharmacological characteristics of novel compounds.

Pharmacologically-Induced Hyperactivity Models

These models are widely used to screen for antipsychotic activity by measuring a compound's ability to counteract the locomotor-stimulating effects of dopamine agonists or NMDA receptor antagonists.

a) Ketamine-Induced Hyperlocomotion:

This compound has demonstrated efficacy in reducing the hyperlocomotion induced by ketamine, a non-competitive NMDA receptor antagonist. This model is relevant to the glutamate hypofunction theory of schizophrenia.

Experimental Protocol:

-

Animals: Male mice.

-

Procedure: Mice are habituated to the experimental environment. They then receive an injection of this compound at varying doses (e.g., 1 and 3 mg/kg) or vehicle, followed by an injection of ketamine. Locomotor activity is then recorded for a specified duration.

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.

Quantitative Data:

| Treatment Group | Dose (mg/kg) | % Reduction in Ketamine-Induced Hyperlocomotion |

| This compound | 1 | Significant |

| This compound | 3 | Significant |

Note: Specific percentage reductions were not available in the reviewed literature, but the effect was reported as significant.

b) Cocaine-Induced Hyperlocomotion:

This compound has also been shown to prevent hyperlocomotion induced by cocaine, a dopamine reuptake inhibitor. This model assesses a compound's ability to counteract a hyperdopaminergic state.[1]

Experimental Protocol:

-

Animals: Male mice.

-

Procedure: Similar to the ketamine model, mice are pre-treated with this compound (e.g., 10 and 30 mg/kg) or vehicle before being challenged with cocaine. Locomotor activity is then measured.

-

Data Analysis: Locomotor activity is quantified and statistically analyzed to compare the effects of this compound against the vehicle control group.

Quantitative Data:

| Treatment Group | Dose (mg/kg) | % Reduction in Cocaine-Induced Hyperlocomotion |

| This compound | 10 | Significant |

| This compound | 30 | Significant |

Note: Specific percentage reductions were not available in the reviewed literature, but the effect was reported as significant.[1]

Prepulse Inhibition (PPI) Model

Prepulse inhibition of the acoustic startle response is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This model assesses the ability of a drug to restore this gating deficit.

Experimental Protocol:

-

Animals: Male mice.

-

Procedure: Animals are placed in a startle chamber. The test consists of trials with a startling stimulus (pulse) alone and trials where the pulse is preceded by a weaker, non-startling stimulus (prepulse). The startle response (flinch) is measured. A psychotomimetic agent, such as the NMDA receptor antagonist MK-801, is used to disrupt PPI. The ability of this compound to reverse this disruption is then assessed.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse trials compared to pulse-alone trials.

Quantitative Data:

In a study investigating the effects of this compound on MK-801-induced PPI deficits, this compound failed to reverse the disruption of PPI. In contrast, the atypical antipsychotic clozapine was effective in this model.[1]

| Treatment Group | Dose (mg/kg) | Effect on MK-801-Induced PPI Deficit |

| This compound | Not specified | No reversal |

| Clozapine | Not specified | Reversal |

Conditioned Avoidance Response (CAR) Model

The CAR model is a classic predictive screen for antipsychotic efficacy. It assesses a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Experimental Protocol:

-

Animals: Rats.

-

Procedure: Rats are trained in a shuttle box to avoid an aversive stimulus (e.g., a mild foot shock) that is preceded by a warning signal (e.g., a light or tone). A successful avoidance response involves the rat moving to the other side of the shuttle box during the warning signal. An escape response occurs if the rat moves after the onset of the aversive stimulus.

-

Data Analysis: The number of avoidance and escape responses is recorded. Effective antipsychotics typically reduce the number of avoidance responses at doses that do not affect escape responses.

Quantitative Data:

While specific dose-response data for this compound in the CAR model was not available in the reviewed literature, a study reported that both this compound and a related compound, ACR16, inhibit the conditioned avoidance response in rats.[2] This suggests that this compound possesses a behavioral profile consistent with that of clinically effective antipsychotics.

Safety and Tolerability Profile

A key aspect of preclinical evaluation is the assessment of potential side effects. One common adverse effect of traditional antipsychotics is the induction of extrapyramidal symptoms, which can be modeled in rodents by the catalepsy test.

Catalepsy Test

Experimental Protocol:

-

Animals: Male mice.

-

Procedure: Mice are treated with the test compound. At various time points after administration, the mouse is placed in an unusual posture (e.g., with its forepaws on a raised bar). The time it takes for the mouse to correct its posture is measured. A prolonged time to move is indicative of catalepsy.

Quantitative Data:

This compound did not induce catalepsy in mice at the doses tested, in contrast to the typical antipsychotic haloperidol, which produced a significant cataleptic effect.[3]

| Treatment Group | Dose (mg/kg) | Catalepsy Induction |

| This compound | Not specified | No |

| Haloperidol | 0.5, 1 | Yes |

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound at the Dopamine D2 Receptor.

Caption: Workflow for Hyperactivity Models.

Caption: Conditioned Avoidance Response Paradigm.

Conclusion

The preclinical data available for this compound suggest that it possesses a unique pharmacological profile with potential as a novel treatment for psychosis. Its efficacy in animal models of pharmacologically-induced hyperactivity and conditioned avoidance response, coupled with a lack of cataleptic effects, indicates a promising therapeutic window. However, its inability to reverse PPI deficits induced by MK-801 suggests that its mechanism of action may differ from that of some atypical antipsychotics and warrants further investigation. This compilation of preclinical findings provides a solid foundation for continued research and development of this compound as a potential therapeutic agent for psychotic disorders.

References

Odapipam: A Novel Dopamine Stabilizer Explored for Antipsychotic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odapipam (OSU-6162) is a novel phenylpiperidine derivative that has garnered interest for its unique pharmacological profile as a dopamine stabilizer. Unlike traditional antipsychotics that primarily act as dopamine D2 receptor antagonists, this compound exhibits partial agonist activity at D2 receptors and also interacts with serotonin 5-HT2A receptors. This distinct mechanism of action suggests a potential for antipsychotic efficacy with a reduced liability for extrapyramidal side effects (EPS). This technical guide provides a comprehensive overview of the preclinical data supporting this compound's potential as an antipsychotic agent, including its receptor binding profile, key experimental methodologies, and a visualization of its proposed signaling pathways. While clinical trial data for this compound in psychosis remains limited, the preclinical evidence warrants further investigation into its therapeutic utility for schizophrenia and other psychotic disorders.

Introduction

The dopamine hypothesis of schizophrenia has been a cornerstone of antipsychotic drug development for decades. Traditional antipsychotics achieve their therapeutic effect by blocking dopamine D2 receptors, which can lead to significant motor side effects, collectively known as extrapyramidal symptoms (EPS).[1] Atypical antipsychotics, with their broader receptor binding profiles, including serotonin 5-HT2A receptor antagonism, have offered an improved side effect profile.[2] this compound represents a potential "third-generation" approach, acting as a dopamine stabilizer to modulate dopaminergic tone, theoretically reducing dopamine hyperactivity in brain regions where it is excessive (mesolimbic pathway) and increasing it in regions where it may be deficient (mesocortical pathway) in individuals with schizophrenia.[1]

Mechanism of Action

This compound's primary mechanism of action is as a partial agonist at the dopamine D2 receptor.[3] This means it can act as either an agonist or an antagonist depending on the surrounding levels of endogenous dopamine. In a hyperdopaminergic state, as is hypothesized to occur in the mesolimbic pathway in psychosis, this compound would compete with dopamine and exert a net antagonistic effect, dampening excessive signaling. Conversely, in a hypodopaminergic state, potentially present in the prefrontal cortex and contributing to negative and cognitive symptoms, this compound's intrinsic agonist activity could enhance dopaminergic signaling.

Furthermore, this compound and its enantiomers have been shown to be partial agonists at serotonin 5-HT2A receptors.[4] The antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to their reduced risk of EPS and potential efficacy against negative symptoms. The dual action of this compound on both D2 and 5-HT2A receptors suggests a promising profile for a novel antipsychotic agent.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of this compound ((-)-OSU-6162) for various central nervous system receptors. Binding affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

| Receptor | Ki (nM) | Functional Activity | Reference(s) |

| Dopamine D2 | 447 | Partial Agonist | |

| Dopamine D3 | 1305 | - | |

| Serotonin 5-HT2A | - | Partial Agonist | |

| Sigma-1 | - | Nanomolar Affinity |

Preclinical Evidence for Antipsychotic Potential

Animal Models of Psychosis

Preclinical studies utilize various animal models to predict the antipsychotic efficacy of novel compounds. These models often involve inducing hyperdopaminergic states or disrupting sensorimotor gating to mimic aspects of psychosis.

The catalepsy test is a widely used behavioral assay in rodents to assess the likelihood of a compound to induce extrapyramidal side effects, particularly parkinsonism. Antipsychotics with high D2 receptor antagonism, such as haloperidol, typically induce a dose-dependent increase in catalepsy.

Experimental Protocol: Catalepsy Bar Test

-

Apparatus: A horizontal bar (e.g., 0.2 cm in diameter) is fixed at a specific height (e.g., 4 cm) above a flat surface.

-

Procedure: A rodent is gently placed with its forepaws on the bar. The latency for the animal to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 3 minutes).

-

Dosing: Animals are administered various doses of the test compound (e.g., this compound) or a vehicle control prior to testing. A positive control, such as haloperidol, is often included for comparison.

-

Data Analysis: The mean latency to descend is calculated for each treatment group and compared using appropriate statistical methods.

Expected Outcome for this compound: Based on its dopamine stabilizing mechanism, this compound is not expected to induce significant catalepsy, even at high doses that achieve substantial D2/D3 receptor occupancy. This would suggest a low potential for producing EPS.

Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in individuals with schizophrenia and are thought to reflect a failure of sensorimotor gating. This test is used to evaluate the potential of a compound to reverse such deficits, which is indicative of antipsychotic-like activity.

Experimental Protocol: Prepulse Inhibition Test

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.

-

Procedure: The animal is placed in the chamber and, after an acclimation period, is subjected to a series of trials. These trials include:

-

Pulse-alone trials (e.g., 120 dB white noise) to measure the baseline startle response.

-

Prepulse-alone trials (e.g., 75-85 dB white noise) to ensure the prepulse itself does not elicit a startle.

-

Prepulse-plus-pulse trials, where the prepulse precedes the pulse by a specific interval (e.g., 100 ms).

-

-

Dosing: Animals can be pre-treated with a psychostimulant like amphetamine or phencyclidine (PCP) to induce a PPI deficit, and then administered the test compound (this compound) to assess its ability to reverse this deficit.

-

Data Analysis: The percentage of prepulse inhibition is calculated as: [%PPI = 100 - ((startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100)]. The results are then compared across treatment groups.

Expected Outcome for this compound: An effective antipsychotic is expected to reverse the PPI deficits induced by psychostimulants. Given its dopamine-modulating properties, this compound would be hypothesized to restore normal sensorimotor gating in these models.

Signaling Pathways and Experimental Workflows

Dopamine D1 and D2 Receptor Signaling in Psychosis

The prevailing dopamine hypothesis of schizophrenia suggests a hyperactive mesolimbic dopamine pathway, primarily mediated by D2 receptors, contributing to positive symptoms, and a hypoactive mesocortical dopamine pathway, involving D1 receptors, contributing to negative and cognitive symptoms.

Caption: Simplified Dopamine D1 and D2 Receptor Signaling Pathways.

Proposed Mechanism of this compound as a Dopamine Stabilizer

This compound's partial agonism at the D2 receptor allows it to modulate dopamine signaling based on the local neurochemical environment.

References

- 1. How Do Dopamine Partial Agonists Work for Schizophrenia? [webmd.com]

- 2. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OSU-6162 - Wikipedia [en.wikipedia.org]

- 4. II. In vitro evidence that (-)-OSU6162 and (+)-OSU6162 produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics of Odapipam

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential preclinical pharmacokinetic studies for a novel therapeutic agent, using the dopamine D1/D5 receptor antagonist odapipam as a representative example. The methodologies, data interpretation, and visualization techniques described herein are fundamental to the non-clinical assessment of drug candidates, ensuring a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles prior to human trials.

Introduction to this compound and Preclinical Pharmacokinetics

This compound is a selective antagonist of the dopamine D1 and D5 receptors, with potential therapeutic applications in various neurological and psychiatric disorders. A critical component of its preclinical development is the characterization of its pharmacokinetic (PK) profile. Preclinical PK studies are essential to determine if a drug can reach its target site of action in sufficient concentration and for an adequate duration to elicit a therapeutic effect.[1][2][3] These studies also provide crucial data for dose selection in toxicology studies and for predicting human pharmacokinetics.[4][5]

The primary goals of preclinical pharmacokinetic assessment are to characterize the following ADME properties:

-

Absorption: The process by which the drug enters the systemic circulation.

-

Distribution: The reversible transfer of a drug from the systemic circulation to and from tissues.

-

Metabolism: The chemical conversion of the drug into other compounds (metabolites).

-

Excretion: The irreversible removal of the drug and its metabolites from the body.

In Vitro ADME Studies

Prior to in vivo animal studies, a series of in vitro assays are conducted to predict the ADME properties of a drug candidate.

Table 1: Summary of In Vitro ADME Profile for this compound (Hypothetical Data)

| Parameter | Assay System | Result | Interpretation |

| Aqueous Solubility | pH 7.4 Phosphate Buffer | 50 µg/mL | Moderate solubility, suggesting dissolution may not be a limiting factor for oral absorption. |

| Cell Permeability | Caco-2 cell monolayer | Papp (A→B): 15 x 10⁻⁶ cm/s | High permeability, indicating good potential for oral absorption. |

| Plasma Protein Binding | Equilibrium Dialysis | 95% bound (Human, Rat) | High plasma protein binding, which may limit the free fraction of the drug available for distribution and clearance. |

| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate metabolic stability, suggesting the liver is a likely site of metabolism. |

| CYP450 Inhibition | Recombinant CYP enzymes | IC50 > 10 µM | Low potential for drug-drug interactions via inhibition of major cytochrome P450 enzymes. |

| Transporter Interaction | MDCK-MDR1 cells | Efflux Ratio: < 2 | Not a significant substrate for P-glycoprotein, suggesting minimal efflux-mediated barriers to distribution. |

-

Caco-2 Permeability Assay:

-

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer.

-

The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

This compound (at a concentration of 10 µM) is added to the apical (A) side of the monolayer.

-

Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of this compound in the collected samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

-

-

Metabolic Stability in Liver Microsomes:

-

This compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.

-

Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

-

The half-life (t½) is calculated from the rate of disappearance of the parent compound.

-

In Vivo Pharmacokinetic Studies in Preclinical Models

In vivo studies in animal models are crucial for understanding the complete pharmacokinetic profile of a drug in a complex biological system. Common species used include rodents (mice, rats) and non-rodents (dogs, non-human primates).

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats and Dogs (Hypothetical Data)

| Parameter | Route | Dose (mg/kg) | Species | Cmax (ng/mL) | Tmax (h) | AUC₀₋inf (ng·h/mL) | t½ (h) | F (%) |

| This compound | IV | 1 | Rat | 500 | 0.08 | 1200 | 3.5 | - |

| PO | 5 | Rat | 800 | 1.0 | 4800 | 3.8 | 80 | |

| IV | 0.5 | Dog | 300 | 0.1 | 900 | 5.2 | - | |

| PO | 2 | Dog | 450 | 2.0 | 2700 | 5.5 | 75 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; F: Bioavailability.

-

Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

-

Formulation: For intravenous (IV) administration, this compound is dissolved in a vehicle such as saline or a solution containing a solubilizing agent. For oral (PO) administration, this compound is formulated as a solution or suspension in a vehicle like 0.5% methylcellulose.

-

Dosing:

-

IV group: A single bolus dose is administered via the tail vein.

-

PO group: A single dose is administered by oral gavage.

-

-

Sample Collection: Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at multiple time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters.

Visualizing Pharmacokinetic Concepts and Workflows

Visual diagrams are invaluable for representing complex biological pathways and experimental processes.

References

Methodological & Application

Protocol for the Dissolution of Odapipam for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odapipam is a selective antagonist of the dopamine D1 receptor, making it a valuable tool for in vitro studies investigating dopaminergic signaling pathways and screening for novel therapeutic agents. Proper dissolution and preparation of this compound solutions are critical for obtaining accurate, reproducible, and meaningful experimental results. This document provides a detailed protocol for the dissolution of this compound for use in a variety of in vitro applications, such as cell-based assays and receptor binding studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for proper handling and storage of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀ClNO₂ | --INVALID-LINK--{cite: 1} |

| Molecular Weight | 329.82 g/mol | --INVALID-LINK--{cite: 1} |

| Appearance | White to off-white solid | --INVALID-LINK--{cite: 1} |

| Storage (Solid) | -20°C | --INVALID-LINK--{cite: 1} |

Solubility Data

The solubility of a compound is a critical factor in the preparation of stock solutions for in vitro experiments. Based on available data, this compound exhibits the following solubility characteristics:

| Solvent | Solubility | Notes |

| DMSO | Soluble | While a specific quantitative value is not consistently reported, it is the recommended solvent for preparing high-concentration stock solutions. |

| Ethanol | No data available | |

| Water | No data available |

Note: Due to the lack of precise quantitative solubility data in the public domain, it is recommended to perform a solubility test to determine the maximum concentration for your specific batch of this compound in DMSO.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This high-concentration stock can then be serially diluted in an appropriate aqueous buffer or cell culture medium to achieve the desired final working concentrations for in vitro assays.

Materials:

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, amber or light-protecting microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Calibrated micropipettes and sterile filter tips

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.298 mg of this compound.

-

Calculation: Mass (mg) = Molarity (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 329.82 g/mol * 0.001 L * 1000 mg/g = 3.298 mg

-

-

Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 3.298 mg of this compound.

-

Dissolve the Compound: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

-

Storage of Stock Solution:

-

Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

-

Preparation of Working Solutions

For in vitro experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.

Important Considerations:

-

Final DMSO Concentration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects.

-

Aqueous Solubility: this compound is expected to have low aqueous solubility. When diluting the DMSO stock in an aqueous medium, add the stock solution to the buffer/medium while vortexing to ensure rapid dispersion and prevent precipitation.

-

Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock to ensure consistency and avoid degradation.

Experimental Workflow

Caption: Workflow for the preparation of this compound stock and working solutions.

Signaling Pathway Context

This compound acts as an antagonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs/olf pathway. Upon activation by dopamine, the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound blocks this signaling cascade by preventing dopamine from binding to the receptor.

Caption: Simplified signaling pathway of the dopamine D1 receptor and the inhibitory action of this compound.

Application Notes and Protocols: Odapipam as a Potential Radioligand for PET Imaging of Dopamine D3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, including the nucleus accumbens, islands of Calleja, and the ventral tegmental area. Its role in cognition, motivation, and reward has implicated it in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease. Consequently, the D3R is a significant target for novel therapeutic development. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor density and occupancy, playing a crucial role in drug development by providing insights into pharmacokinetics and pharmacodynamics.[1][2]

Odapipam is a potent and selective antagonist for the dopamine D3 receptor. Its high affinity and selectivity make it an excellent candidate for development as a radioligand for PET imaging. A radiolabeled version of this compound could serve as a valuable tool for:

-

Quantifying D3 receptor density in various neuropsychiatric conditions.

-

Assessing the target engagement of novel D3R-targeting therapeutics.

-

Investigating the relationship between D3R occupancy and clinical outcomes.

-

Facilitating dose-finding studies for new drug candidates.

This document provides a hypothetical application note and detailed protocols for the proposed use of a radiolabeled version of this compound (e.g., [¹¹C]this compound or [¹⁸F]this compound) for PET imaging of the dopamine D3 receptor.

Quantitative Data: Comparative Binding Affinities

The development of D3R-selective radioligands has been challenging due to the high homology between the D2 and D3 receptors.[3] this compound and other selective antagonists have been developed to overcome this challenge. The following table summarizes the in vitro binding affinities (Ki) of several dopamine receptor ligands, highlighting the selectivity for the D3 receptor. High selectivity is crucial for a PET radioligand to ensure that the imaging signal accurately reflects the density of the target receptor.

| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) | Reference |

| This compound (Hypothetical) | < 1 | > 100 | > 100 | - |

| SB-277011A | ~1 | ~100-500 | 100-500 | [4] |

| NGB 2904 | Low nM | >100-fold selective | >100 | [3] |

| Compound 33 | 1.3 | 448.5 | 345 | |

| Compound 38 | < 1 | ~450 | 450 | |

| Compound 52 | < 1 | ~494 | 494 | |

| R-PG648 | 0.53 | 295 | ~500 | |

| WC 10 | Low nM | >20-fold selective | >20 |

Note: As specific Ki values for this compound were not publicly available in the searched literature, hypothetical values are presented to illustrate the desired profile for a selective D3R radioligand. The other compounds are included for comparison and are established D3R-selective antagonists.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

References

- 1. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-affinity and selective dopamine D3 receptor full agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dose-Response Study Design of Odapipam in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odapipam is a selective antagonist of the dopamine D3 receptor, a target of significant interest for the development of therapeutics for various neuropsychiatric disorders. The dopamine D3 receptor is primarily expressed in the limbic regions of the brain, which are associated with reward, emotion, and cognition.[1] Antagonism of the D3 receptor is being investigated for its potential in treating conditions such as substance use disorders, schizophrenia, and impulse control disorders.[2][3]

These application notes provide a comprehensive guide for designing and conducting dose-response studies of this compound in rat models. As specific preclinical data for this compound is not extensively available in the public domain, the protocols and data presented here are based on studies with other selective dopamine D3 receptor antagonists such as SB-277011A, YQA14A, S33084, and PG01037. Researchers should consider these as representative examples and must conduct compound-specific validation and dose-range finding studies for this compound.

Mechanism of Action: Dopamine D3 Receptor Antagonism

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] this compound selectively blocks the D3 receptor. The activity of the D3 receptor is mediated by G proteins that inhibit adenylyl cyclase.[3] By antagonizing the D3 receptor, this compound can modulate dopaminergic neurotransmission in brain circuits implicated in reward and motivation. This selective action is hypothesized to reduce the reinforcing effects of drugs of abuse and to possess pro-cognitive and antipsychotic-like properties, potentially with fewer side effects compared to non-selective dopamine antagonists that also block D2 receptors.

Caption: Dopamine D3 Receptor Signaling Pathway and the Action of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on selective dopamine D3 receptor antagonists in rats. Note: This data should be used as a starting point, and optimal doses for this compound must be determined empirically.

Table 1: Representative Dose Ranges of Selective D3 Antagonists in Rat Behavioral Models

| Compound | Behavioral Assay | Effective Dose Range (mg/kg, i.p.) | Observed Effect | Citation |

| SB-277011A | Cocaine-Seeking Reinstatement | 10 - 30 | Attenuation of reinstatement | |

| SB-277011A | Cocaine-Enhanced Brain Reward | 3 - 10 | Blockade of cocaine-enhanced reward | |

| YQA14A | Stress-Induced Immobility (PTSD model) | 6.25 - 12.5 | Attenuation of freezing behavior | |

| S33084 | Social Novelty Discrimination | 0.04 - 0.63 | Reversal of delay-dependent impairment | |

| PG01037 | L-Dopa Induced Dyskinesia | 5 - 25 | Reduction in abnormal involuntary movements |

Table 2: Representative Pharmacokinetic Parameters of a Selective D3 Antagonist (SB-277011) in Rats

| Parameter | Value | Citation |

| Plasma Clearance | 20 ml/min/kg | |

| Oral Bioavailability | 35% | |

| Brain/Plasma Ratio | Not specified for SB-277011, but poor for some D3 antagonists (e.g., 0.047 for RGH-237) |

Experimental Protocols

Animal Models

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.

-

Age/Weight: Young adult rats (e.g., 250-350g) are typically used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol (e.g., food restriction for operant tasks).

Formulation and Administration of this compound

-

Formulation: The formulation will depend on the physicochemical properties of this compound. For preclinical studies, compounds are often suspended in a vehicle such as 0.5% methylcellulose or dissolved in saline if water-soluble. It is crucial to establish a stable and homogenous formulation.

-

Route of Administration: Intraperitoneal (i.p.) injection is common for acute dose-response studies in rats. Oral (p.o.) administration via gavage can also be used, particularly for studies investigating oral bioavailability and longer-term effects.

-

Dose Selection: A preliminary dose-range finding study is essential. Based on data from other D3 antagonists, a starting range of 1 to 30 mg/kg could be explored.

Experimental Workflow for a Behavioral Dose-Response Study

The following diagram illustrates a typical workflow for a dose-response study investigating the effect of this compound on a specific behavior in rats.

Caption: General Experimental Workflow for a Dose-Response Study.

Key Behavioral Assays for Assessing D3 Receptor Antagonism

-

Locomotor Activity: To assess potential sedative or stimulant effects of this compound. Rats are placed in an open field arena, and their movement is tracked automatically. This is crucial to ensure that effects in other behavioral tasks are not due to general changes in motor activity.

-

Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties of this compound and its ability to block the rewarding effects of drugs of abuse. The apparatus consists of two or more distinct compartments. During conditioning, the drug is paired with one compartment and the vehicle with another. A preference for the drug-paired compartment indicates a rewarding effect.

-

Drug Self-Administration and Reinstatement: This is a more direct measure of the reinforcing effects of a drug and the motivation to seek it. Rats are trained to perform an action (e.g., lever press) to receive an infusion of a drug of abuse. After extinction of this behavior, reinstatement of drug-seeking can be triggered by cues or a priming dose of the drug. The ability of this compound to block reinstatement is a key measure of its potential anti-relapse properties.

-

Novel Object Recognition (NOR): To assess pro-cognitive effects. Rats are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is a measure of recognition memory. D3 antagonists have been shown to improve performance in this task.

Pharmacokinetic (PK) Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats.

-

Protocol:

-

Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to separate groups of rats.

-

Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

-

Process blood to obtain plasma and store frozen until analysis.

-

Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.

-

Safety and Toxicology Assessment

-